Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide
Overview
Description
Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide is a heterocyclic compound that features a benzene ring fused to a thiophene ring with a carboxylic acid group at the 3-position and two oxygen atoms bonded to the sulfur atom, forming a sulfone. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide can be achieved through various methods. One common approach involves the intramolecular cyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . Another method includes the CuBr/1,10-Phen-catalyzed Ullmann cross-coupling of α-substituted (o-bromoaryl)thioacetamides . Additionally, electrochemical methods have been developed for the synthesis of benzothiophene dioxides by reacting sulfonhydrazides with internal alkynes at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yields and purity. These methods typically utilize catalytic processes and optimized reaction conditions to achieve efficient production. For example, Rh-catalyzed asymmetric hydrogenation has been employed to produce chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide has numerous applications in scientific research:
Chemistry: It serves as a valuable intermediate in organic synthesis and the development of new heterocyclic compounds.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals, contributing to the development of new therapeutic agents and crop protection products.
Mechanism of Action
The mechanism of action of benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the RhoA/ROCK pathway, which is involved in regulating cellular processes such as proliferation, migration, and invasion . By inhibiting this pathway, the compound can suppress tumor growth and metastasis, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-3-carboxamide: This compound shares a similar core structure but differs in the functional group at the 3-position.
2,3-Dihydrobenzo[b]thiophene 1,1-dioxide: This chiral compound is a reduced form of benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide and has been studied for its enantioselective properties.
Benzo[b]thiophene-1,1-dioxide: Lacks the carboxylic acid group but retains the sulfone functionality.
Uniqueness
This compound is unique due to its combination of a carboxylic acid group and a sulfone group, which imparts distinct chemical and biological properties. This combination allows for diverse chemical modifications and potential therapeutic applications, particularly in targeting specific molecular pathways involved in disease processes.
Properties
IUPAC Name |
1,1-dioxo-1-benzothiophene-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4S/c10-9(11)7-5-14(12,13)8-4-2-1-3-6(7)8/h1-5H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXHDWMANAJSNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2(=O)=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399647 | |
Record name | Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62761-72-2 | |
Record name | Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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